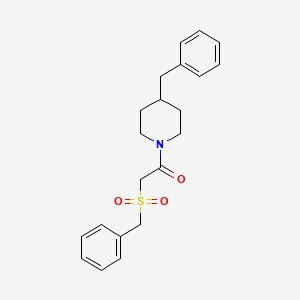![molecular formula C16H14Cl2N2O3S B3519346 3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B3519346.png)
3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Übersicht
Beschreibung
3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13Cl2NO2S
Vorbereitungsmethoden
The synthesis of 3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored for drug development. It is evaluated for its efficacy and safety in preclinical studies.
Wirkmechanismus
The mechanism of action of 3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide can be compared with similar compounds such as:
3,6-dichloro-2-methoxy-N-(2,4-dimethoxyphenyl)benzamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
3,6-dichloro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxybenzamide: This compound has an ethyl group attached to the phenyl ring, which may influence its reactivity and biological activity.
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: This compound has a triazine ring instead of a benzamide structure, leading to different chemical and biological properties.
Eigenschaften
IUPAC Name |
3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-22-10-5-3-9(4-6-10)19-16(24)20-15(21)13-11(17)7-8-12(18)14(13)23-2/h3-8H,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBINIUHJUUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B3519295.png)
![ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3519301.png)
![1-benzyl-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3519304.png)
![ethyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3519307.png)

![3-(furan-2-yl)-6-[5-(4-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3519310.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B3519323.png)

![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B3519337.png)
![N-phenyl-4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B3519339.png)

